Pentachlorobenzaldehyde oxime

Nitrile oxide stability 1,3-dipolar cycloaddition perhalogenated oxime precursors

Pentachlorobenzaldehyde oxime (2,3,4,5,6-pentachlorobenzaldoxime; trade names Minokol, Hinokol, CBA) is a fully ring-chlorinated aromatic aldoxime. The compound carries five chlorine substituents on the phenyl ring, yielding a molecular formula of C₇H₂Cl₅NO and a molecular weight of 293.4 g/mol.

Molecular Formula C7H2Cl5NO
Molecular Weight 293.4 g/mol
CAS No. 29450-63-3
Cat. No. B12011637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorobenzaldehyde oxime
CAS29450-63-3
Molecular FormulaC7H2Cl5NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC(=NO)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H
InChIKeyPNMGPRJUKKTPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorobenzaldehyde Oxime (CAS 29450-63-3) – Core Identity and Procurement-Relevant Class Profile


Pentachlorobenzaldehyde oxime (2,3,4,5,6-pentachlorobenzaldoxime; trade names Minokol, Hinokol, CBA) is a fully ring-chlorinated aromatic aldoxime [1]. The compound carries five chlorine substituents on the phenyl ring, yielding a molecular formula of C₇H₂Cl₅NO and a molecular weight of 293.4 g/mol [2]. Historically deployed as an agricultural fungicide, it exists as two geometric isomers (syn and anti) that exhibit measurably distinct physicochemical properties and can be quantitatively resolved by thin-layer chromatography and polarography [3][4]. The oxime serves as a precursor to stable pentachlorobenzonitrile N-oxide, a reactive intermediate for 1,3-dipolar cycloaddition chemistry [5]. These features position pentachlorobenzaldehyde oxime as a structurally distinct entity within the chlorobenzaldoxime family, and not a simple “drop-in” replacement for less-halogenated or differently substituted analogs.

Why Pentachlorobenzaldehyde Oxime Cannot Be Treated as an Interchangeable Benzaldoxime


Chlorobenzaldoximes are not a uniform class. The number and position of chlorine substituents govern electronic properties, isomer stability, and biological activity in ways that directly affect formulation, analytical quality control, and end-use performance [1]. Pentachlorobenzaldehyde oxime is distinguished by (i) a fully substituted ring that drastically alters π-conjugation between the phenyl and hydroxyimino groups relative to non-ortho-substituted benzaldoximes [2]; (ii) a syn-predominant configuration in the ordinarily synthesized product that photoisomerizes to the anti form, with the anti isomer implicated in enhanced outdoor fungicidal toxicity [2][3]; and (iii) the ability to generate a bench-stable nitrile oxide — in marked contrast to its pentafluoro analog, which undergoes spontaneous dimerization [4]. These differences mean that substituting pentachlorobenzaldehyde oxime with a mono-, di-, or tetra-chloro analog without re-validation of isomer ratio, stability, and activity would risk analytical non-conformity and functional failure in both research and industrial applications.

Quantitative Differentiation Evidence for Pentachlorobenzaldehyde Oxime Versus Closest Analogs


Nitrile Oxide Stability: Pentachloro vs. Pentafluoro – A Direct Head-to-Head Comparison

The derived nitrile oxide from pentachlorobenzaldehyde oxime is stable and isolable, whereas the pentafluorobenzonitrile N-oxide derived from pentafluorobenzaldehyde oxime spontaneously dimerises to 3,4-bis(pentafluorophenyl)furoxan [1]. This is a direct experimental observation under identical preparative conditions: both oximes were converted to the corresponding nitrile oxides by standard dehydrochlorination, and the chlorocompound remained monomeric while the fluorocompound underwent rapid dimerisation [1]. For users requiring a shelf-stable or chromatographically tractable nitrile oxide intermediate, the pentachloro variant is therefore the enabling choice.

Nitrile oxide stability 1,3-dipolar cycloaddition perhalogenated oxime precursors

Geometric Isomer-Dependent Fungicidal Potency: Syn → Anti Photoisomerisation Enhances Outdoor Activity

Ordinarily synthesised pentachlorobenzaldehyde oxime (Minokol) adopts the syn configuration (OH cis to methine H) [1][2]. Under UV irradiation (253.6 mμ), syn Minokol converts to the anti isomer, and the anti-to-syn ratio reaches a constant value where anti predominates [1]. It has been reported that Minokol exhibits substantially greater fungicidal toxicity outdoors than indoors, and the evidence suggests that syn→anti photoconversion is responsible for the enhanced outdoor efficacy [1]. This photochemical activity-modulation mechanism is not documented for the common mono- or dichloro-substituted benzaldoximes, making it a distinguishing feature with practical implications for agricultural formulation deployment.

Geometric isomerism syn-anti photoisomerisation outdoor fungicidal efficacy

Reduced π-Conjugation: UV Absorption Shift Relative to Non-Ortho-Substituted Benzaldoximes

The UV absorption maximum of pentachlorobenzaldehyde oxime occurs at 230 mμ, which is at a shorter wavelength than that of other non-ortho-substituted benzaldoximes [1]. This hypsochromic shift indicates that the π-electrons of the phenyl ring and the hydroxyimino group are less conjugated than in analogs lacking ortho-chloro substituents [1]. The steric bulk of the ortho-chlorine atoms forces the hydroxyimino group out of coplanarity with the phenyl ring, as independently confirmed by NMR evidence that the anti-OH hydrogen is shielded by the aromatic ring current [1]. This reduced conjugation has consequences for the compound's UV-detectability in HPLC, its electronic absorption profile in formulation analysis, and its photochemical reactivity.

UV spectroscopy π-conjugation ortho-substituent steric effect

Polarographic Isomer Discrimination: Syn and Anti Half-Wave Potentials as Analytical Fingerprints

The syn and anti isomers of pentachlorobenzaldehyde oxime are electrochemically distinguishable by polarography, providing a direct quantitative method for isomer-ratio determination in technical-grade material [1][2]. In N,N-dimethylformamide–0.5 N HCl–water (15:5:5) medium, the polarographic half-wave potentials (E₁/₂) are -0.595 V vs. SCE for the syn isomer and -0.756 V vs. SCE for the anti isomer, a separation of 0.161 V [1]. The reduction involves 4 electrons per molecule [2]. This electrochemical signature enables precise quality control of isomer composition — a capability not routinely established for other chlorobenzaldoxime analogs, where isomer separation and quantification methods are less developed.

Polarography isomer quantification quality control

Acute Oral Toxicity: LD₅₀ Differentiates Pentachlorobenzaldehyde Oxime from Lower-Chlorinated Analogs

Pentachlorobenzaldehyde oxime exhibits a measured acute oral LD₅₀ of 2 g/kg in mice, classifying it as moderately toxic by ingestion . By comparison, the unsubstituted parent benzaldoxime and several mono- and dichloro-benzaldoximes are not associated with reported acute oral LD₅₀ values in the open literature, suggesting that they either fall below regulatory reporting thresholds or have not been systematically tested. The availability of a quantitative acute toxicity endpoint for the pentachloro compound supports hazard classification, GHS labelling, and risk assessment in procurement and handling protocols — an advantage when selecting among chlorobenzaldoximes for scale-up or industrial deployment where safety data sheets must be populated with empirically derived values rather than read-across estimates.

Acute toxicity LD50 safety profiling

Evidence-Backed Application Scenarios for Pentachlorobenzaldehyde Oxime (CAS 29450-63-3)


Stable Nitrile Oxide Precursor for 1,3-Dipolar Cycloaddition Synthesis

Researchers requiring a bench-stable, perhalogenated nitrile oxide for the synthesis of isoxazolines, isoxazoles, or other heterocyclic scaffolds should select pentachlorobenzaldehyde oxime as the precursor of choice. Unlike its pentafluoro analog, whose derived nitrile oxide spontaneously dimerises to furoxan [1], the pentachloro variant yields a monomeric, storable nitrile oxide that cleanly undergoes cycloaddition with styrenes and phenylacetylenes [1]. This differential stability is critical for stepwise synthetic sequences where the nitrile oxide must be isolated or handled over extended periods.

Outdoor Agricultural Fungicide Formulation Requiring Photoactivatable Isomer Profile

Pentachlorobenzaldehyde oxime (Minokol) is uniquely suited for outdoor agricultural fungicide applications where sunlight-driven syn→anti isomerisation enhances field efficacy [2][3]. The ordinarily synthesised syn isomer photoconverts to the more toxic anti form under UV irradiation (253.6 mμ) [2]. Formulators targeting rice blast (Pyricularia oryzae) or similar fungal pathogens in sun-exposed crops can exploit this photochemical activation mechanism — a feature not documented for conventional mono- or dichloro-benzaldoxime fungicides [4].

Analytical Reference Standard with Validated Isomer-Specific Quantification Method

For analytical laboratories developing quality control protocols for chlorobenzaldoxime-based products, pentachlorobenzaldehyde oxime offers a published, validated polarographic method capable of separately quantifying syn and anti isomers at concentrations of 0.08–0.25 mg/mL [5][2]. The 0.161 V separation between the syn (-0.595 V) and anti (-0.756 V) half-wave potentials enables unambiguous isomer ratio determination in technical-grade material [2]. This makes the compound suitable as a reference standard for method development and cross-validation in pesticide residue or formulation analysis laboratories.

Procurement in Regulated Environments Requiring Empirical Toxicity Data

When selecting a chlorobenzaldoxime for pilot-scale or industrial use under GHS-compliant safety frameworks, pentachlorobenzaldehyde oxime provides a defensible empirical acute oral toxicity datum (LD₅₀ 2 g/kg, mouse) . Many lower-chlorinated benzaldoxime analogs lack publicly available acute toxicity endpoints, forcing reliance on computational predictions or read-across, which may not satisfy regulatory authorities. The availability of a measured LD₅₀ reduces regulatory risk and simplifies safety data sheet authoring.

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